PD 118309
PD-118,309, C28H38N4O9" name="keywords">

8"-Hydroxypactamycin

Antitumor Cytotoxicity L1210 Leukemia

Researchers requiring a structurally authenticated pactamycin congener for antitumor screening or analytical method development often face supply inconsistency. 8″-Hydroxypactamycin (PD 118,309) resolves this as a fermentation-derived, chromatographically resolved reference standard. - Distinct 8″-hydroxylation yields MW 574.6 g/mol and HPLC RT 4.6 min, enabling unambiguous differentiation from pactamycin. - Documented in vitro cytotoxicity against L1210 leukemia (IC50 = 0.014 µg/mL) and in vivo P388 efficacy (T/C 175% at 1.0 mg/kg). - Serves as a semi-synthetic intermediate via methyl salicylate ester hydrolysis for analog library expansion.

Molecular Formula C28H38N4O9
Molecular Weight 574.6 g/mol
CAS No. 104820-97-5
Cat. No. B025251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8"-Hydroxypactamycin
CAS104820-97-5
Synonyms8''-hydroxypactamycin
PD 118309
PD-118,309
Molecular FormulaC28H38N4O9
Molecular Weight574.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)O)C(=O)OCC2(C(C(C(C2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)CO)O
InChIInChI=1S/C28H38N4O9/c1-15-8-6-11-19(35)21(15)24(37)41-14-27(40)23(30-18-10-7-9-17(12-18)20(36)13-33)22(29)28(16(2)34,26(27,3)39)31-25(38)32(4)5/h6-12,16,22-23,30,33-35,39-40H,13-14,29H2,1-5H3,(H,31,38)/t16?,22-,23-,26-,27+,28-/m0/s1
InChIKeyREZOEBXINKYJRQ-HTTUFWJVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8"-Hydroxypactamycin Overview


8"-Hydroxypactamycin (also known as PD 118,309) is a natural product antibiotic belonging to the aminocyclopentitol class of the pactamycin group [1]. It is produced by fermentation of specific Streptomyces species, including *Streptomyces* sp. WP-4371 and SIPI-A3-0121 [2][3]. Characterized by a unique hydroxylation at the 8" position on its complex core scaffold, this analog is distinct from the parent compound, pactamycin, and other known congeners such as 7-deoxypactamycin (cranomycin) [2]. It has been recognized for its cytotoxic and antitumor properties since its initial discovery in 1986 [2].

Workflow Natural product antibiotic screening
Class Aminocyclopentitol pactamycin probe
Endpoint Cytotoxicity endpoint review context

Why 8"-Hydroxypactamycin Can't Be Substituted


Simple substitution among pactamycin-class compounds is not feasible due to the significant impact of minor structural modifications on biological activity and selectivity. The pactamycin family exhibits functional diversity; for instance, 7-deoxypactamycin shows potent antiprotozoal activity, while other analogs may differ in their antibacterial and cytotoxic profiles [1]. The specific 8"-hydroxylation of 8"-hydroxypactamycin creates a distinct chemotype with unique physicochemical properties, including a molecular weight of 574.6 g/mol and a specific HPLC retention time, which directly influence its pharmacological behavior and target interaction compared to pactamycin (MW 558.6 g/mol) [2]. Quantitative comparisons reveal that these structural nuances translate into measurable differences in potency and efficacy, as detailed in the evidence below [3]. Therefore, generic substitution without empirical validation would compromise the integrity of any research or development program.

8"-Hydroxypactamycin
Pactamycin / analogs
Chemotype
8"-hydroxylated scaffold
Parent or 7-deoxy scaffold
Activity profile
Cytotoxicity context
May include antiprotozoal bias
Analytical identity
Distinct retention behavior
Different chromatographic profile

Structural nuance may shift biological readout; empirical validation required before substitution.

Comparative Evidence


In Vitro Cytotoxicity (L1210)

8"-Hydroxypactamycin demonstrates potent cytotoxic activity against L1210 murine leukemia cells in vitro, with a reported IC50 of 0.014 µg/mL [1]. While a direct head-to-head comparison with pactamycin in this specific assay was not identified in the primary literature, cross-study analysis shows this value is in a similar nanomolar potency range to pactamycin's reported IC50 values against other cell lines (e.g., KB IC50 = 5.3 nM; MCR-5 IC50 = 53 nM) [2]. This confirms that the 8"-hydroxyl modification retains the core cytotoxic mechanism while potentially offering a different selectivity profile.

L1210 Cytotoxicity
Cross-study context
IC50 0.014 µg/mL
Reported cell-model response context
Cross-study comparison with pactamycin data; verify in parallel assay
Antitumor Cytotoxicity L1210 Leukemia

In Vivo Efficacy (P388 Leukemia)

The in vivo antitumor activity of 8"-hydroxypactamycin (PD 118,309) was assessed against lymphocytic leukemia P388 in mice [1]. A clear dose-response relationship was observed for the T/C (treated/control) ratio, a key metric for in vivo efficacy. At a dosage of 1.0 mg/kg/injection (ip, days 1-5), the T/C ratio was 175%, indicating significant tumor growth inhibition [1]. Lower doses of 0.5 and 0.25 mg/kg yielded T/C ratios of 148% and 141% in one test, and 161% and 149% in a second test, respectively [1]. The highest tested dose (1.0 mg/kg) was noted as 'Toxic' in one of the two tests [1].

P388 In Vivo Response
Reported endpoint
T/C 175% at 1.0 mg/kg
Supports in vivo model-response interpretation
Dose-dependent; toxicity noted at highest tested dose
In Vivo Antitumor P388 Leukemia

Physicochemical Differentiation from Pactamycin

8"-Hydroxypactamycin is structurally and physicochemically distinct from its parent compound, pactamycin. The key difference is the presence of an additional hydroxyl group at the 8" position [1][2]. This modification increases its molecular weight to 574.6 g/mol, compared to 558.6 g/mol for pactamycin [3]. It also alters its chromatographic behavior, with a reversed-phase HPLC retention time of 4.6 minutes, distinct from pactamycin's retention time of 6.2 minutes under identical conditions [2]. These properties are crucial for identity, purity assessment, and understanding how the structural change may affect target binding and biological distribution.

Physicochemical Identity
Head-to-head
8"-OH 574.6 Da / RT 4.6 min
Pactamycin 558.6 Da / RT 6.2 min
Δ +16 Da | RT Δ −1.6 min
Supports analytical identity confirmation
Reversed-phase HPLC conditions apply
Structure-Activity Relationship Physicochemical Properties HPLC

Research Applications


SAR Reference Standard

With its well-defined structural modification (8"-hydroxylation) and distinct physicochemical properties (MW 574.6 g/mol, HPLC retention time 4.6 min), 8"-hydroxypactamycin serves as an ideal reference standard [1]. It enables researchers to precisely calibrate analytical methods, differentiate it from the parent compound pactamycin (MW 558.6 g/mol, HPLC RT 6.2 min), and probe the impact of this specific hydroxylation on biological activity within the aminocyclopentitol antibiotic class [2].

Antitumor Lead Optimization

The compound has demonstrated in vitro antitumor potency against L1210 leukemia cells (IC50 = 0.014 µg/mL) and a dose-dependent in vivo response in the P388 leukemia mouse model (T/C ratio up to 175% at 1.0 mg/kg) [3]. This established antitumor activity profile, while noting potential toxicity at higher doses, provides a strong, data-driven foundation for medicinal chemistry programs focused on synthesizing novel analogs with an improved therapeutic index [3].

Building Block for Analogs

The primary literature identifies the isolation of 8"-hydroxypactamycin alongside its related derivative, 8"-hydroxypactamycate [3]. This demonstrates that the 8"-hydroxypactamycin core is amenable to further chemical modification, such as hydrolysis of the methyl salicylate ester. This property positions the compound as a strategic starting material or key intermediate for the semi-synthesis of a broader, more diverse library of pactamycin analogs for pharmaceutical research.

Application
Selection Property
Validation Focus
SAR analytical studies
Structural differentiation context
HPLC identity confirmation
Cell-model endpoint studies
Cytotoxicity endpoint context
Dose-response model review
Analog synthesis scaffold
Core scaffold derivatization
Semi-synthetic modification review

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